molecular formula C12H13NO3 B13344540 Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate

Katalognummer: B13344540
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: GZXNXXQNUUBXSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate is a chemical compound belonging to the class of isoindoline derivatives Isoindolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate typically involves the reaction of 2-formylbenzoic acid with an amine to form an imine intermediate. This intermediate is then activated and reacted with an isocyanide to form the desired product . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the isoindoline ring.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 1-oxoisoindoline-5-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 1-oxoisoindoline-5-carboxylate: Lacks the methyl group at the 7-position.

    7-Methyl-1-oxoisoindoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate is unique due to the presence of both the ethyl ester and the methyl group at the 7-position. This combination of functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

ethyl 7-methyl-1-oxo-2,3-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)8-4-7(2)10-9(5-8)6-13-11(10)14/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI-Schlüssel

GZXNXXQNUUBXSP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C(=C1)C)C(=O)NC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.